molecular formula C14H18BrNO2 B8465367 1-(4-Methoxybenzyl)-3-bromoazepan-2-one

1-(4-Methoxybenzyl)-3-bromoazepan-2-one

Cat. No. B8465367
M. Wt: 312.20 g/mol
InChI Key: PKQKDPQIEPYYPT-UHFFFAOYSA-N
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Patent
US08759366B2

Procedure details

To a solution of 3-bromoazepan-2-one (1.398 g, 7.28 mmol) in tetrahydrofuran (10 ml), was added sodium hydride (0.48 g, 12.00 mmol) at 0° C. The mixture was stirred at 0° C. for 1 hour, and 1-(bromomethyl)-4-methoxybenzene (1.610 g, 8.01 mmol) was added. The mixture was warmed to room temperature over the span of 2 hours. The reaction was quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The organic phase was washed with brine, dried and concentrated to afford crude product, which was purified by chromatography on silica gel (ethyl acetate/hexanes=2/8) to afford 3-bromo-1-(4-methoxybenzyl)azepan-2-one (1.403 g, 4.49 mmol, 61.7% yield). MS ESI: [M+H]+ m/z 313.2.
Quantity
1.398 g
Type
reactant
Reaction Step One
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.61 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][CH:2]1[CH2:8][CH2:7][CH2:6][CH2:5][NH:4][C:3]1=[O:9].[H-].[Na+].Br[CH2:13][C:14]1[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[CH:16][CH:15]=1>O1CCCC1>[Br:1][CH:2]1[CH2:8][CH2:7][CH2:6][CH2:5][N:4]([CH2:13][C:14]2[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[CH:16][CH:15]=2)[C:3]1=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
1.398 g
Type
reactant
Smiles
BrC1C(NCCCC1)=O
Name
Quantity
0.48 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.61 g
Type
reactant
Smiles
BrCC1=CC=C(C=C1)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to room temperature over the span of 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated aqueous ammonium chloride
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford crude product, which
CUSTOM
Type
CUSTOM
Details
was purified by chromatography on silica gel (ethyl acetate/hexanes=2/8)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1C(N(CCCC1)CC1=CC=C(C=C1)OC)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.49 mmol
AMOUNT: MASS 1.403 g
YIELD: PERCENTYIELD 61.7%
YIELD: CALCULATEDPERCENTYIELD 61.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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